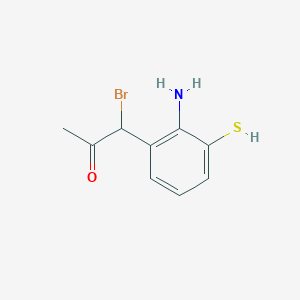
1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one is a chemical compound with the molecular formula C9H10BrNOS It is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2-Amino-3-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid are employed under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used under appropriate conditions.
Major Products
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include disulfides, sulfonic acids, or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced forms of the compound.
科学研究应用
1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects .
相似化合物的比较
Similar Compounds
1-(2-Amino-3-mercaptophenyl)propan-2-one: Lacks the bromine atom but shares similar functional groups.
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-2-one: A positional isomer with the bromine atom at a different position.
4-Amino-5-mercapto[1,2,4]triazoles: Compounds with similar amino and mercapto groups but different core structures.
Uniqueness
1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. The presence of both amino and mercapto groups, along with the bromine atom, allows for diverse chemical transformations and interactions with biological targets.
属性
分子式 |
C9H10BrNOS |
|---|---|
分子量 |
260.15 g/mol |
IUPAC 名称 |
1-(2-amino-3-sulfanylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(12)8(10)6-3-2-4-7(13)9(6)11/h2-4,8,13H,11H2,1H3 |
InChI 键 |
IAPHGPKVMHXSGC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C(=CC=C1)S)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















